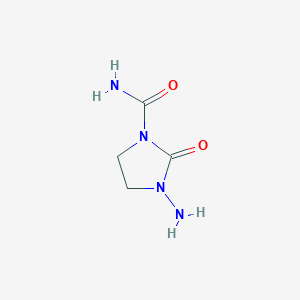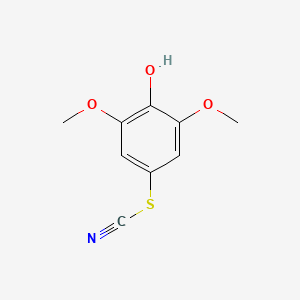
2,6-Dimethoxy-4-thiocyanatophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-4-thiocyanatophenol is an organic compound characterized by the presence of methoxy groups at the 2 and 6 positions, and a thiocyanate group at the 4 position on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-thiocyanatophenol typically involves the introduction of methoxy groups and a thiocyanate group onto a phenol ring. One common method includes the following steps:
Methoxylation: The phenol is first treated with methanol in the presence of a catalyst to introduce methoxy groups at the 2 and 6 positions.
Thiocyanation: The intermediate compound is then reacted with a thiocyanating agent, such as ammonium thiocyanate, in the presence of an oxidizing agent to introduce the thiocyanate group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often catalyzed by enzymes such as laccases. These reactions can lead to the formation of quinones or other oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Enzymes like laccases, or chemical oxidants such as hydrogen peroxide.
Nucleophiles: Various nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Substitution Products: Compounds where the thiocyanate group is replaced by other functional groups.
Applications De Recherche Scientifique
2,6-Dimethoxy-4-thiocyanatophenol has several applications in scientific research:
Chemistry: Used as a substrate in studies involving oxidation reactions and enzyme catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxy-4-thiocyanatophenol involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the thiocyanate group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes or other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
2,6-Dimethoxyphenol: Lacks the thiocyanate group, making it less reactive in certain types of reactions.
4-Thiocyanatophenol: Lacks the methoxy groups, which can affect its solubility and reactivity.
Uniqueness: 2,6-Dimethoxy-4-thiocyanatophenol is unique due to the combination of methoxy and thiocyanate groups on the phenol ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H9NO3S |
|---|---|
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
(4-hydroxy-3,5-dimethoxyphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NO3S/c1-12-7-3-6(14-5-10)4-8(13-2)9(7)11/h3-4,11H,1-2H3 |
Clé InChI |
CMAAHIAPCMAXGT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


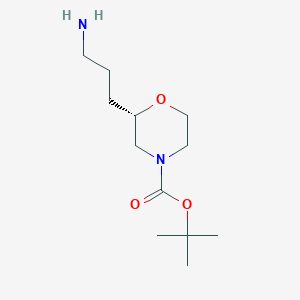


![5-propionyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820200.png)
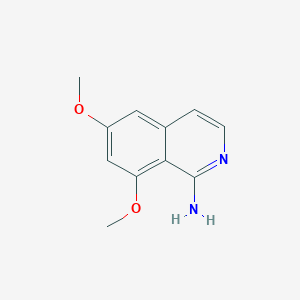
![Indolo[3,2,1-de]acridin-8-one, 7-chloro-](/img/structure/B12820212.png)

![Imidazo[5,1-b]thiazole-2-carbaldehyde](/img/structure/B12820233.png)
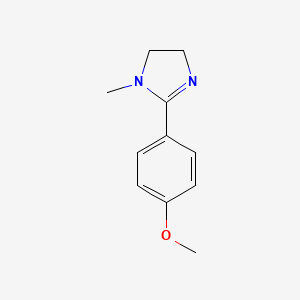
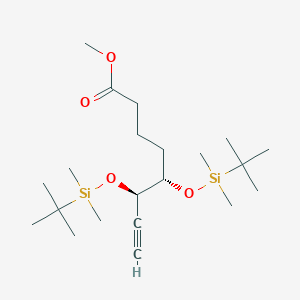
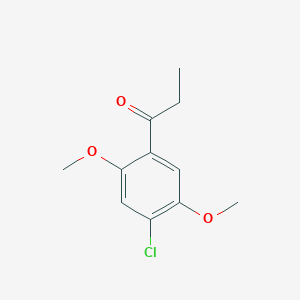
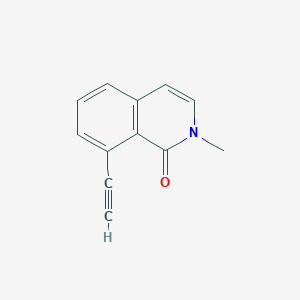
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
